molecular formula C10H13BrFN B13045795 (R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine

(R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine

Katalognummer: B13045795
Molekulargewicht: 246.12 g/mol
InChI-Schlüssel: ZDPOXOPPUPLGEG-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(2-Bromo-6-fluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines. This compound features a butan-1-amine backbone substituted with a bromo and a fluoro group on the phenyl ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-6-fluorophenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzene and butan-1-amine.

    Reaction Conditions: The reaction may involve halogenation, amination, and other organic transformations under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Bromo-6-fluorophenyl)butan-1-amine would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow processes.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.

    Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted amines, while oxidation could produce corresponding oxides or ketones.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Wirkmechanismus

The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)butan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-1-(2-Bromo-4-fluorophenyl)butan-1-amine
  • ®-1-(2-Chloro-6-fluorophenyl)butan-1-amine
  • ®-1-(2-Bromo-6-chlorophenyl)butan-1-amine

Uniqueness

®-1-(2-Bromo-6-fluorophenyl)butan-1-amine is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C10H13BrFN

Molekulargewicht

246.12 g/mol

IUPAC-Name

(1R)-1-(2-bromo-6-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-2-4-9(13)10-7(11)5-3-6-8(10)12/h3,5-6,9H,2,4,13H2,1H3/t9-/m1/s1

InChI-Schlüssel

ZDPOXOPPUPLGEG-SECBINFHSA-N

Isomerische SMILES

CCC[C@H](C1=C(C=CC=C1Br)F)N

Kanonische SMILES

CCCC(C1=C(C=CC=C1Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.